molecular formula C9H9NO2 B1301189 2-(2-methoxyphenoxy)acetonitrile CAS No. 6781-29-9

2-(2-methoxyphenoxy)acetonitrile

Cat. No.: B1301189
CAS No.: 6781-29-9
M. Wt: 163.17 g/mol
InChI Key: RUUDKUXGUIMMAB-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)acetonitrile, also known as this compound, is an organic compound with the molecular formula C9H9NO2. It is a nitrile derivative of 2-methoxyphenol and is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-methoxyphenoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The general reaction scheme is as follows:

2-Methoxyphenol+ChloroacetonitrileK2CO3,CH3CNThis compound\text{2-Methoxyphenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{this compound} 2-Methoxyphenol+ChloroacetonitrileK2​CO3​,CH3​CN​this compound

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxyphenylmethylamine.

    Substitution: Formation of various substituted phenoxyacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenoxy)acetonitrile: Similar structure but with the methoxy group in the meta position.

    (4-Methoxyphenoxy)acetonitrile: Similar structure but with the methoxy group in the para position.

    2-(2-Formyl-4-methoxyphenoxy)acetonitrile: Contains an additional formyl group.

Uniqueness

2-(2-methoxyphenoxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The ortho position of the methoxy group relative to the phenoxy group can lead to distinct steric and electronic effects, differentiating it from its isomers.

Properties

IUPAC Name

2-(2-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUDKUXGUIMMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371571
Record name (2-Methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6781-29-9
Record name (2-Methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (24 g) was added to a solution of of 2-methoxy phenol (18.94 g, 0.152 mol) in acetone (500 ml) at room temperature. A solution of bromoacetonitrile (17.43 g, 0.145 mol) in acetone (500 ml) was then added and the resulting suspension was heated at reflux for 10 h. The reaction vessel was then cooled and the solution was concentrated under reduced pressure and taken up into water (150 ml). Chloroform (250 ml) was added and the two layers separated. The organic phase was washed with brine (100 ml) and 10% aqueous NaOH (100 ml). The organic phase was dried (MgSO4) and concentrated under reduced pressure to give the product (19.91 g, 80%) as an oil. 1H NMR (CDCl3, 250 MHz) 7.0 (4H m), 4.8 (2H, s), 3.9 (3H, s).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
18.94 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17.43 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can the crystal structure of 2-(5-Formyl-2-methoxy­phen­oxy)acetonitrile tell us about the potential properties of (2-Methoxyphenoxy)acetonitrile?

A: While the provided research focuses on 2-(5-Formyl-2-methoxy­phen­oxy)acetonitrile [], which contains an additional formyl group (-CHO), it offers some insight into the potential properties of (2-Methoxyphenoxy)acetonitrile. The research highlights the presence of intermolecular C—H⋯O and C—H⋯(O,O) interactions in the crystal structure of 2-(5-Formyl-2-methoxy­phen­oxy)acetonitrile []. These interactions suggest that (2-Methoxyphenoxy)acetonitrile, with its similar structure, might also exhibit such interactions, influencing its physical properties like melting point and solubility. Further research is needed to confirm these assumptions.

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